1,5-I-Aedans

Catalog No.
S570634
CAS No.
36930-63-9
M.F
C14H15IN2O4S
M. Wt
434.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-I-Aedans

CAS Number

36930-63-9

Product Name

1,5-I-Aedans

IUPAC Name

5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid

Molecular Formula

C14H15IN2O4S

Molecular Weight

434.25 g/mol

InChI

InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21)

InChI Key

ZMERMCRYYFRELX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI

Synonyms

1,5-I-AEDANS; N-Iodoacetyl-N’-(5-sulfo-1-naphthyl)ethylenediamine; N-Iodoacetylaminoethyl-5-naphthylamine-1-sulfonic Acid; NSC 328384;

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI
  • Fluorescence

    1,5-I-Aedans is a fluorophore, meaning it absorbs light at a specific wavelength and emits light at a longer wavelength. This property allows researchers to track the molecule within biological systems using techniques like fluorescence microscopy .

  • Thiol reactivity

    1,5-I-Aedans covalently binds to thiol groups, which are functional groups commonly found in proteins. This selective binding allows researchers to label specific proteins within a complex mixture for further study .

  • Photostability

    1,5-I-Aedans exhibits good photostability, meaning it retains its fluorescent properties even after exposure to light, making it suitable for long-term experiments .

Applications of 1,5-I-Aedans in Research

Due to its unique properties, 1,5-I-Aedans finds application in various scientific research fields, including:

  • Protein structure and function

    Researchers use 1,5-I-Aedans to label specific proteins within cells and study their localization, interaction with other molecules, and conformational changes .

  • Enzyme activity

    By attaching 1,5-I-Aedans to an enzyme's active site, researchers can monitor changes in the molecule's fluorescence upon substrate binding, providing insights into enzyme activity and kinetics .

  • Membrane studies

    As 1,5-I-Aedans can be incorporated into lipid bilayers, it helps researchers study the dynamics and properties of cell membranes .

  • Fluorescence resonance energy transfer (FRET)

    1,5-I-Aedans can act as both a donor and acceptor in FRET experiments, allowing researchers to study protein-protein interactions and conformational changes at the molecular level .

1,5-I-Aedans, also known as 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid, is a thiol-reactive fluorescent probe extensively utilized in biochemical research. This compound exhibits a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm, making it suitable for various fluorescence applications. Its molecular formula is C₁₄H₁₅IN₂O₄S, with a molecular weight of approximately 434.25 g/mol .

The compound is characterized by its high water solubility above pH 4 and a relatively long fluorescence lifetime of 10-15 nanoseconds. These properties enhance its utility in fluorescence polarization and rotational studies. Furthermore, the absorption spectrum of 1,5-I-Aedans overlaps significantly with the emission spectrum of tryptophan, facilitating its use as an acceptor in Förster resonance energy transfer (FRET) experiments .

1,5-I-Aedans primarily reacts with thiol groups (sulfhydryl groups) in proteins and other biological molecules. The reaction involves the formation of covalent bonds between the iodoacetyl group and thiol residues, leading to the fluorescent labeling of proteins. This labeling is crucial for studying protein interactions and dynamics in various biochemical contexts .

The compound's fluorescence properties are highly sensitive to environmental conditions, such as solvent polarity and pH. Changes in these conditions can cause shifts in the spectral properties of the conjugates formed with thiols, which can be monitored to gain insights into molecular interactions and conformational changes .

1,5-I-Aedans has been employed in a variety of biological studies due to its ability to selectively label thiol groups in proteins. This makes it a valuable tool for investigating protein structure and function. For instance, it has been used to study the dynamics of myosin and actin interactions in muscle fibers . Additionally, the compound has applications in determining exposed sulfhydryl groups in various proteins, aiding in understanding protein folding and stability .

The compound's ability to undergo spectral shifts upon ligand binding allows researchers to utilize it in assays that monitor protein-ligand interactions. This feature has made it instrumental in studies related to enzyme activity and receptor binding dynamics .

The synthesis of 1,5-I-Aedans typically involves several steps:

  • Starting Materials: The synthesis begins with naphthalene derivatives that can be modified through electrophilic substitution.
  • Formation of Iodoacetyl Group: The introduction of the iodoacetyl group is achieved through a reaction with iodoacetic acid or its derivatives.
  • Amination: The final step involves amination to incorporate the ethylamine group into the naphthalene structure.
  • Purification: The product is purified using techniques such as chromatography to obtain high-purity 1,5-I-Aedans suitable for research applications .

1,5-I-Aedans is widely used in various fields of biochemistry and molecular biology:

  • Fluorescence Labeling: It serves as a fluorescent probe for labeling proteins containing thiol groups.
  • FRET Experiments: Due to its spectral properties, it is utilized as an acceptor or donor in FRET studies.
  • Protein

Research involving 1,5-I-Aedans has demonstrated its effectiveness in studying protein dynamics and interactions:

  • Myosin Dynamics: Studies have shown how 1,5-I-Aedans can reveal information about the fast-reacting thiols within myosin structures .
  • Protein Folding: It has been used to investigate the folding pathways of various proteins by analyzing changes in fluorescence upon thiol labeling .
  • Ligand Binding: The compound's spectral shifts upon ligand binding provide insights into binding affinities and kinetics .

Several compounds share structural similarities with 1,5-I-Aedans, each having unique properties:

Compound NameStructure CharacteristicsUnique Features
IAEDANSSimilar structure but lacks iodineLess reactive towards thiols
Dansyl ChlorideContains a dansyl groupUsed for labeling amines
BODIPY FLBoron-dipyrromethene derivativeHigh brightness and photostability
FluoresceinA well-known fluorophoreBroad application range in biological imaging

While these compounds may share some attributes with 1,5-I-Aedans, its specific reactivity towards thiols combined with its unique fluorescence characteristics distinguishes it within this class of fluorescent probes .

The successful implementation of 1,5-I-Aedans in Förster resonance energy transfer experiments requires careful consideration of donor-acceptor pairing strategies based on spectral overlap characteristics [9] [14]. The absorption spectrum of 1,5-I-Aedans overlaps significantly with the emission spectrum of tryptophan, facilitating its use as an acceptor in energy transfer experiments where tryptophan serves as the intrinsic donor [2] [11].

Research has demonstrated that 1,5-I-Aedans functions effectively as both donor and acceptor in various pairing configurations [2] [14]. When serving as a donor, the compound exhibits compatibility with fluorescein, Alexa Fluor 488, Oregon Green dyes, and BODIPY FL dyes as acceptors [2] [14]. The Förster distance (R0) for tryptophan-1,5-I-Aedans pairing has been established at approximately 22 Å, making this combination suitable for detecting molecular proximity within the optimal FRET distance range [11] [17].

Experimental design considerations for donor-acceptor pairing include the quantum yield of the donor fluorophore, which for 1,5-I-Aedans has been measured at 0.61 when attached to proteins [33]. The orientation factor κ² is typically assumed to equal 2/3 for dynamic averaging conditions in fluid environments [11] [37]. Strategic positioning of fluorescent probes requires analysis of protein crystal structures to identify optimal labeling sites that will report conformational changes effectively [13] [30].

Table 1: Förster Distance Values for Common 1,5-I-Aedans Pairing Strategies

DonorAcceptorFörster Distance R0 (Å)Reference
Tryptophan1,5-I-Aedans22 [11] [17]
1,5-I-AedansFluorescein46 [14] [18]
1,5-I-AedansBODIPY FL48.8 [37]
1,5-I-AedansDABMI45 [33]

Transfer Efficiency Measurement Methodologies

Transfer efficiency measurement represents a fundamental aspect of 1,5-I-Aedans-based Förster resonance energy transfer experiments, with multiple methodological approaches available for quantitative analysis [11] [25]. The efficiency of energy transfer (E) follows the relationship E = 1/(1 + R⁶/R0⁶), where R represents the actual distance between donor and acceptor molecules and R0 denotes the Förster distance [11] [27].

Steady-state fluorescence measurements provide the most commonly employed approach for transfer efficiency determination [11] [25]. The transfer efficiency can be calculated using the equation E = 1 - (FDA/FD), where FDA represents donor fluorescence intensity in the presence of acceptor and FD represents donor fluorescence intensity in the absence of acceptor [11] [25]. This methodology requires careful correction for spectral cross-talk between donor and acceptor channels [25].

Time-resolved fluorescence measurements offer enhanced precision for transfer efficiency quantification [11] [20]. The relationship between transfer efficiency and fluorescence lifetime follows E = 1 - (τDA/τD), where τDA represents donor lifetime in the presence of acceptor and τD represents donor lifetime in the absence of acceptor [11] [20]. The relatively long fluorescence lifetime of 1,5-I-Aedans, typically ranging from 10-15 nanoseconds, facilitates accurate lifetime measurements [3] [20].

Table 2: Transfer Efficiency Measurement Parameters for 1,5-I-Aedans Systems

Measurement TypeParameterTypical ValueConsiderations
Steady-stateQuantum yield0.61Environment dependent [33]
Time-resolvedFluorescence lifetime10-15 nspH and solvent sensitive [3]
Spectral overlapOverlap integral JVariableDonor-acceptor specific [11]
Orientation factorκ²0.67Dynamic averaging assumed [11]

Advanced methodologies include acceptor photobleaching approaches, where selective destruction of acceptor molecules results in donor fluorescence recovery proportional to the original transfer efficiency [25]. Multiple measurement approaches provide validation of transfer efficiency values through independent quantification methods [11] [33].

Distance Determination Research Protocols

Distance determination protocols utilizing 1,5-I-Aedans in Förster resonance energy transfer experiments follow established procedures based on the inverse sixth power relationship between transfer efficiency and intermolecular separation [11] [13]. The accessible distance range for accurate measurements typically spans from 0.5 R0 to 1.5 R0, corresponding to approximately 11-33 Å for tryptophan-1,5-I-Aedans pairs [26] [17].

Site-directed mutagenesis protocols enable introduction of unique cysteine residues at specific protein positions for selective 1,5-I-Aedans labeling [13] [30]. The two-step strategy involves polymerase chain reaction-mediated mutagenesis followed by covalent modification of cysteine residues with the iodoacetyl group of 1,5-I-Aedans [13]. Labeling efficiency calculations utilize the molar extinction coefficient of 5,700 M⁻¹cm⁻¹ at 336 nm for 1,5-I-Aedans [33].

Protein preparation protocols require elimination of reducing agents and maintenance of appropriate pH conditions above 6 to ensure optimal 1,5-I-Aedans reactivity with sulfhydryl groups [4] [38]. Labeling reactions typically proceed for 12 hours at 4°C to achieve maximum incorporation while minimizing protein denaturation [20] [30].

Table 3: Distance Determination Results from 1,5-I-Aedans FRET Studies

Protein SystemDonor-Acceptor PairMeasured Distance (Å)Transfer Efficiency (%)Reference
Msx-1 homeodomainTrp-48 to Cys-6-AEDANS19Not reported [13]
Msx-1 homeodomainTrp-48 to Cys-10-AEDANS23Not reported [13]
Msx-1 homeodomainTrp-48 to Cys-27-AEDANS16Not reported [13]
Crystallin complexTrp to IAEDANS25.518.9 [17]
Nucleosome coreH4-60W to H2A-108C-AEDANS25.518.9 [17]

Quality control measures include verification of labeling stoichiometry through absorption spectroscopy and confirmation of protein functionality following modification [13] [33]. Distance calculations require consideration of probe flexibility and potential conformational heterogeneity that may affect measured values [11] [20].

Time-Resolved FRET Applications with 1,5-I-Aedans

Time-resolved Förster resonance energy transfer applications utilizing 1,5-I-Aedans provide enhanced temporal and spatial resolution for monitoring protein dynamics and conformational changes [20] [21]. The long fluorescence lifetime of 1,5-I-Aedans, ranging from 10-15 nanoseconds, enables precise time-resolved measurements that distinguish energy transfer processes from other fluorescence phenomena [3] [23].

Transient time-resolved Förster resonance energy transfer techniques employ pulsed laser excitation followed by direct waveform recording to acquire fluorescence decay data with submillisecond temporal resolution [20]. These methods resolve distinct structural states during biochemical reactions, as demonstrated in myosin motor protein studies where 1,5-I-Aedans labeling enabled detection of conformational changes during ATP-induced recovery strokes [20].

Frequency domain lifetime measurements provide alternative approaches for time-resolved analysis, utilizing modulated excitation sources and phase-sensitive detection [21] [24]. Phasor plot analysis facilitates model-independent evaluation of lifetime heterogeneity and detection of excited state reactions including energy transfer processes [24]. The relatively long lifetime of 1,5-I-Aedans conjugates enhances measurement precision in frequency domain applications [21] [24].

Table 4: Time-Resolved FRET Parameters for 1,5-I-Aedans Applications

ApplicationExcitation SourceDetection MethodTemporal ResolutionReference
Protein dynamics355 nm microchip laserDirect waveform recording0.1 ms [20]
Enzyme kinetics355 nm pulsed laserPhotomultiplier detection0.125 ns [23]
Membrane studiesLED sourceFrequency domainVariable [21]
Conformational analysis355 nm laserTime-correlated countingNanosecond [22]

High-throughput applications employ multiwell plate readers equipped with time-resolved fluorescence capabilities to monitor 1,5-I-Aedans-labeled proteins under various experimental conditions [23]. These systems enable screening of multiple samples simultaneously while maintaining the precision required for quantitative lifetime measurements [23].

Advanced analysis methods include global fitting approaches that simultaneously analyze multiple decay components to resolve complex kinetic processes [20] [21]. Multi-exponential decay analysis accounts for probe heterogeneity and environmental effects that influence 1,5-I-Aedans fluorescence properties in protein systems [22] [24].

1,5-I-Aedans (5-((((2-iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid) represents a highly effective thiol-reactive fluorescent probe specifically designed for site-specific protein labeling applications. The compound exhibits exceptional selectivity for cysteine residues through its iodoacetamide reactive group, which forms stable covalent bonds with sulfhydryl groups under physiological conditions [1] [2].

Chemical Properties and Labeling Mechanism

The fluorescent probe possesses a molecular weight of 434.25 g/mol and demonstrates optimal excitation at 336 nanometers with peak emission at 490 nanometers [3] [4]. The extinction coefficient of 5,700 cm⁻¹ M⁻¹ provides excellent sensitivity for detection applications [4] [5]. Notably, 1,5-I-Aedans exhibits high water solubility above pH 4 and maintains stability in dimethylformamide or buffer solutions above pH 6 [4] [5].

The labeling mechanism involves nucleophilic attack by the cysteine sulfhydryl group on the iodoacetamide moiety, resulting in alkylation and formation of a stable thioether linkage [1] [2]. This reaction demonstrates remarkable specificity, with amino acid analysis revealing quantitative recovery of cysteine in its S-carboxymethyl form without modification of other amino acid residues [2].

Site-Directed Mutagenesis Approaches

Effective implementation of 1,5-I-Aedans labeling requires strategic placement of cysteine residues through site-directed mutagenesis techniques. Researchers commonly employ single cysteine-containing mutant proteins to ensure specific labeling at predetermined locations [6] [7]. The QuikChange mutagenesis methodology has proven particularly successful for generating these variants [8].

Comprehensive studies utilizing seven single cysteine-containing mutants of barstar protein (positions 14, 25, 40, 42, 62, 82, and 89) demonstrated position-dependent labeling efficiencies ranging from 66% to 100% [6] [7]. These investigations revealed that labeling success correlates strongly with cysteine accessibility and local protein environment.

Labeling Protocol Optimization

Standard labeling protocols involve initial protein reduction using tris(2-carboxyethyl)phosphine followed by reaction with tenfold excess 1,5-I-Aedans for approximately five hours under nitrogen atmosphere [9]. Reaction quenching with 2-mercaptoethanol and subsequent purification through desalting columns yields labeled proteins suitable for structural analysis [9].

Critical parameters for optimal labeling include pH maintenance above 6, protection from light to prevent photodegradation, and storage at -20°C [4] [10]. The relatively long fluorescence lifetime of 10-15 nanoseconds makes 1,5-I-Aedans particularly valuable for fluorescence polarization and rotational studies [4].

Protein Folding and Unfolding Investigation Approaches

1,5-I-Aedans serves as an exceptional probe for investigating protein folding and unfolding mechanisms through multiple complementary approaches. Time-resolved fluorescence resonance energy transfer measurements enable precise characterization of conformational changes during folding transitions [9] [6].

Förster Resonance Energy Transfer Studies

In membrane protein folding investigations, 1,5-I-Aedans functions effectively as a FRET acceptor when paired with tryptophan donors. Studies of Outer Membrane Protein A revealed three distinct timescales for tertiary structure changes during bilayer insertion and folding [9]. The Förster distance for the tryptophan-1,5-I-Aedans pair was calculated as 20.9 Å for unfolded states and 20.8 Å for folded conformations [9].

Four strategically designed mutants (F15W/F7Cdns, F57W/F7Cdns, F143W/F7Cdns, F143W/F57Cdns) enabled monitoring of distance evolution across bilayers and protein pores during folding events [9]. FRET efficiencies evolved from 10-60% in unfolded states to 0-100% during folding reactions, providing detailed insights into structural reorganization processes [9].

Chemical Denaturation Studies

Comprehensive analysis of chemically unfolded proteins utilizing 1,5-I-Aedans has revealed significant insights into residual structure and dynamics. Investigations of barstar protein unfolded in urea and guanidine hydrochloride demonstrated denaturant-dependent expansion of intramolecular distances [6].

Distance measurements between tryptophan 53 and 1,5-I-Aedans attached to seven different cysteine positions showed non-uniform expansion patterns. Shorter distances expanded less compared to longer spans, with GdnHCl inducing greater expansion than urea at equivalent concentrations [6]. These findings indicate the presence of sequence-specific residual structures in chemically denatured states.

Pressure-Induced Unfolding Analysis

Studies of triose phosphate isomerase utilizing 1,5-I-Aedans labeled proteins revealed deterministic pressure-induced dissociation and unfolding behavior [11]. FRET measurements between 1,5-I-Aedans and fluorescein-5-isothiocyanate demonstrated concomitant subunit dissociation and unfolding under hydrostatic pressure [11].

Intrinsic fluorescence changes upon pressure unfolding included a 27-nanometer red shift, decreased fluorescence anisotropy from 0.14 to 0.01, and 1.5-fold quantum yield increase [11]. Kinetic analysis revealed slow pressure-induced changes with half-times of approximately 15 minutes, independent of pressure magnitude [11].

Force-Induced Conformational Change Detection

1,5-I-Aedans demonstrates exceptional utility for detecting force-induced conformational changes in cellular proteins through innovative shotgun labeling approaches. This methodology exploits the exposure of previously buried cysteine residues upon mechanical protein unfolding [12].

In-Cell Force Detection Methodology

Revolutionary applications of 1,5-I-Aedans in live cells have enabled direct detection of force-induced protein conformational changes. Red blood cell studies utilizing shear stress demonstrated enhanced spectrin labeling proportional to applied mechanical force [12]. The approach involves loading cells with 1,5-I-Aedans followed by fluid shearing to induce protein unfolding and expose buried cysteine residues [12].

Quantitative mass spectrometry analysis identified 13 and 14 1,5-I-Aedans-modified cysteine sites in α-spectrin and β-spectrin respectively [12]. Site-specific ratios of IAEDANS to iodoacetamide labeling revealed force-dependent exposure with ratios ranging from 5 to 36 for shear-sensitive sites [12].

Sequential Two-Dye Labeling Amplification

An innovative sequential labeling strategy dramatically amplifies force-induced signals. Initial labeling with 1,5-I-Aedans saturates surface-exposed cysteines, followed by mechanical stress application and secondary labeling with BODIPY-iodoacetamide [12]. This approach achieved shear-to-static labeling ratios exceeding 500%, providing exceptional sensitivity for force detection [12].

Kinetic analysis revealed distinct labeling rates: surface-exposed sites labeled at 0.13 min⁻¹ while shear-exposed sites labeled at 0.04 min⁻¹ [12]. The effective secondary labeling rate increased 30-fold in maximally sheared cells compared to static controls [12].

Force-Dependent Kinetic Modeling

Force-induced labeling kinetics follow a modified Linderstrom-Lang scheme where mechanical stress shifts conformational equilibrium toward unfolded states [12]. The analytical solution demonstrates exponential stress dependence in intermediate force regimes with characteristic stress values of approximately 0.5 pascals [12].

Temperature-dependent studies of recombinant spectrin domains confirmed that 1,5-I-Aedans labeling correlates directly with thermal unfolding transitions. Apparent melting curves derived from labeling experiments showed excellent agreement with circular dichroism measurements [12].

Structural Mapping of Functional Protein Domains

1,5-I-Aedans enables precise structural mapping of functional protein domains through systematic labeling and analysis of conformational changes associated with biological activity. This approach provides unprecedented insights into structure-function relationships at the molecular level [7] [8].

Domain-Specific Rotational Dynamics

Time-resolved fluorescence anisotropy measurements utilizing 1,5-I-Aedans reveal domain-specific flexibility patterns throughout protein structures. Comprehensive analysis of barstar protein demonstrated position-dependent rotational dynamics with correlation times ranging from 1.05 to 4.58 nanoseconds depending on probe location and denaturant concentration [6].

The C-terminal region (residues 82-89) exhibited significantly higher flexibility compared to other protein regions, indicating reduced structural constraints in this domain [6]. Two-component anisotropy decay analysis revealed fast correlation times (φ2) representing local probe motion and slower correlation times (φ1) reflecting segmental and global dynamics [6].

Functional Domain Identification

Strategic placement of 1,5-I-Aedans at multiple positions enables identification of functionally important protein domains through differential labeling patterns. Studies of amyloid protofibril formation demonstrated that approximately two-thirds of the barstar sequence at the C-terminal end participated intimately in ordered aggregate formation [7].

Site-specific heterogeneity analysis revealed that barstar labeled at certain positions did not form mixed protofibrils with unlabeled protein, indicating sequence-specific aggregation preferences [7]. This methodology successfully identified core regions involved in intermolecular interactions while distinguishing flexible, non-interactive domains [7].

Enzyme Active Site Mapping

1,5-I-Aedans labeling has proven effective for mapping enzyme active sites and allosteric regions. Studies of phosphoenolpyruvate carboxykinase demonstrated blue-shifted fluorescence upon labeling, indicating probe incorporation into hydrophobic environments near functional domains [13].

Conformational changes associated with substrate binding and catalytic activity can be monitored through 1,5-I-Aedans fluorescence intensity and spectral shifts. The probe's environmental sensitivity enables detection of subtle structural changes accompanying enzyme function .

Membrane Protein Domain Architecture

Membrane protein studies utilizing 1,5-I-Aedans have revealed complex domain architectures and folding mechanisms. Analysis of outer membrane protein A demonstrated three distinct structural timescales: rapid pore formation (15 minutes), intermediate bilayer traversal (60 minutes), and slow equilibration processes (240 minutes) [9].

Distance measurements between 1,5-I-Aedans acceptors and tryptophan donors provided detailed maps of structural evolution during membrane insertion. FRET efficiency changes from 10% to 100% enabled precise characterization of tertiary structure formation across protein pores and membrane-spanning regions [9].

XLogP3

1.9

UNII

6V7G304M5M

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Fluorescent Dyes

Pictograms

Irritant

Irritant

Other CAS

36930-63-9

Wikipedia

1,5-i-aedans

Dates

Last modified: 08-15-2023

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